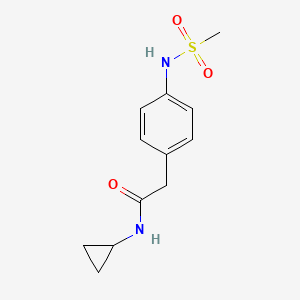![molecular formula C19H22N2O3S B6542965 N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide CAS No. 1070962-47-8](/img/structure/B6542965.png)
N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pharmaceutical Chemistry and Drug Design
The cyclopropyl group in this compound can significantly impact its pharmacokinetics and pharmacodynamics. Researchers explore its potential as a scaffold for novel drug development. By modifying the substituents around the cyclopropyl ring, scientists aim to create compounds with improved bioavailability, selectivity, and efficacy. The compound’s interactions with enzymes, receptors, and transporters are critical considerations in drug design .
Chemical Biology and Enzyme Engineering
Understanding the enzymatic pathways involved in cyclopropane biosynthesis is essential. Researchers investigate the enzymes responsible for cyclopropanation reactions. These enzymes can either utilize an exogenous C1 unit from S-adenosylmethionine (SAM) or not. By studying their mechanisms, substrate specificity, and catalytic efficiency, scientists gain insights into natural product biosynthesis and potential applications in biotechnology .
Natural Product Synthesis
Cyclopropane-containing natural products often exhibit intriguing biological activities. Researchers explore the synthesis of analogs based on this structural motif. By incorporating the N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide scaffold, they aim to create novel compounds with diverse pharmacological properties. These analogs may serve as leads for drug discovery .
Plant Hormone Research
Indole derivatives play essential roles in plant growth and development. Interestingly, the cyclopropyl group in this compound resembles the indole structure. Investigating its effects on plant hormone pathways, growth regulation, and stress responses could yield valuable insights. Researchers might explore its potential as a synthetic plant growth regulator or as a tool to manipulate plant physiology .
Nucleoside Analogues
The compound’s structure suggests potential as a nucleoside analogue. Researchers have synthesized nucleosides containing adenine, uracil, thymine, and 5-fluorouracil linked to the N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide moiety. These analogues may find applications in antiviral or anticancer drug development .
Materials Science and Polymer Chemistry
The cyclopropyl group’s strained nature can influence polymer properties. Researchers might explore its incorporation into polymer backbones to enhance mechanical strength, rigidity, or reactivity. Additionally, functionalizing the compound for specific applications (e.g., drug delivery, coatings, or sensors) could be an exciting avenue in materials science .
properties
IUPAC Name |
N-cyclopropyl-2-[4-(2-phenylethylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(20-17-10-11-17)14-16-6-8-18(9-7-16)21-25(23,24)13-12-15-4-2-1-3-5-15/h1-9,17,21H,10-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUNFBOROQMZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6542887.png)
![2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542910.png)
![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542918.png)
![N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542924.png)

![N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542926.png)
![2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide](/img/structure/B6542942.png)
![N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542945.png)
![N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542950.png)
![N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide](/img/structure/B6542974.png)
![N-cyclopropyl-2-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542975.png)
![N-cyclopropyl-2-[4-(4-methoxy-3,5-dimethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542977.png)
![N-[4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B6542982.png)
![2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide](/img/structure/B6542995.png)